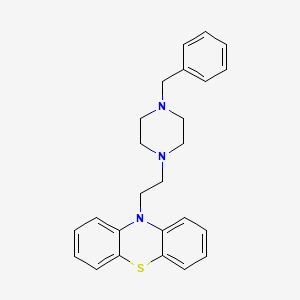
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the field of medicine where they are used as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a 10-(2-(4-benzyl-1-piperazinyl)ethyl) substituent, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- typically involves the reaction of phenothiazine with 1-(2-chloroethyl)-4-benzylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and severe nausea.
Trifluoperazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- is unique due to its specific substituent at the 10-position, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
103168-78-1 |
|---|---|
Molekularformel |
C25H27N3S |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C25H27N3S/c1-2-8-21(9-3-1)20-27-16-14-26(15-17-27)18-19-28-22-10-4-6-12-24(22)29-25-13-7-5-11-23(25)28/h1-13H,14-20H2 |
InChI-Schlüssel |
FDKWHSBJESCTKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


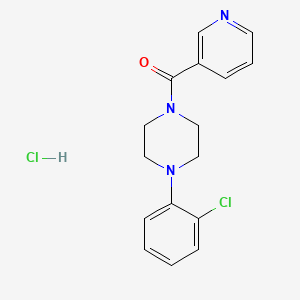
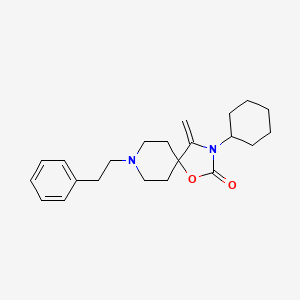
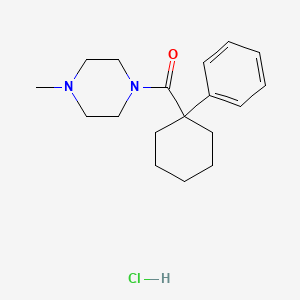
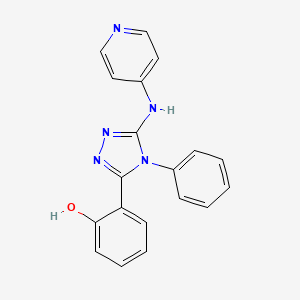
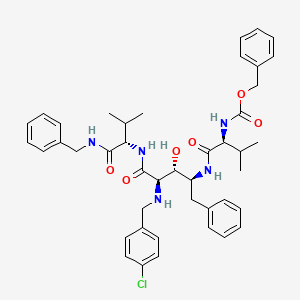
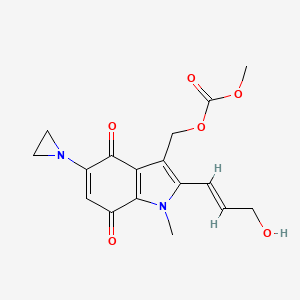
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
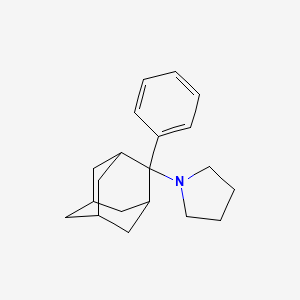
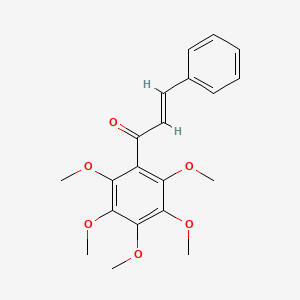
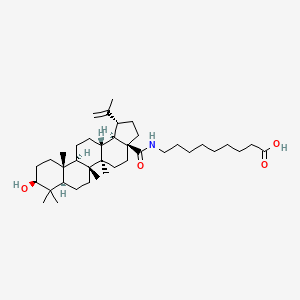
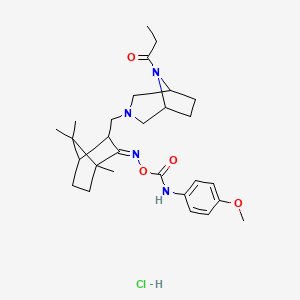
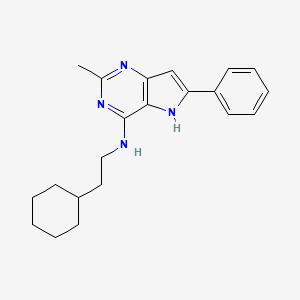
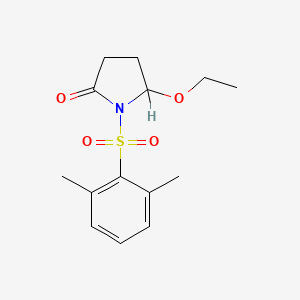
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
